molecular formula C7H13F3O2 B2670978 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol CAS No. 1694902-58-3

1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol

Cat. No.: B2670978
CAS No.: 1694902-58-3
M. Wt: 186.174
InChI Key: WXAGRFLIMGGIMX-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol is a chemical compound that has garnered attention in various fields of research due to its unique properties. It is characterized by the presence of trifluoromethyl and methoxy groups, which contribute to its distinct chemical behavior.

Scientific Research Applications

1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-methyl-2-propanol with methanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-methyl-2-propanol
  • 1,1,1-Trifluoro-4-methoxy-3-pentanone
  • 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane

Uniqueness

1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. These groups influence its reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O2/c1-6(2,12-3)4-5(11)7(8,9)10/h5,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAGRFLIMGGIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(F)(F)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694902-58-3
Record name 1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol
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